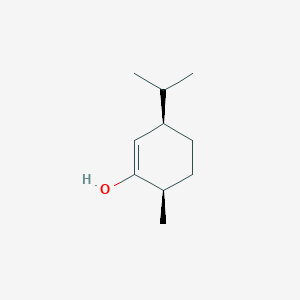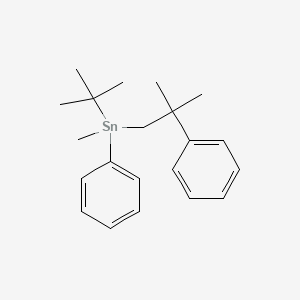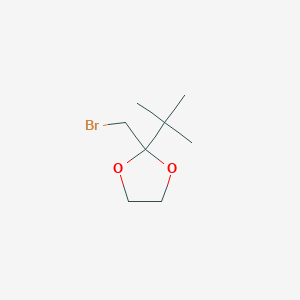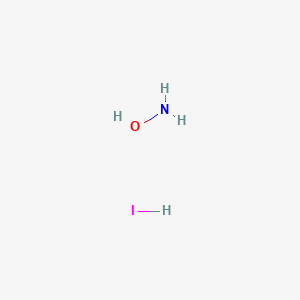
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol is an organic compound that belongs to the class of cyclohexenols. These compounds are characterized by a cyclohexene ring with a hydroxyl group attached. The specific stereochemistry of this compound, indicated by the (3R,6R) notation, refers to the spatial arrangement of the atoms around the chiral centers at positions 3 and 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., thionyl chloride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a cyclohexanone, while reduction may produce a cyclohexanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol include other cyclohexenols with different substituents and stereochemistry, such as:
- (3S,6S)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- (3R,6R)-6-Ethyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- (3R,6R)-6-Methyl-3-(butan-2-yl)cyclohex-1-en-1-ol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and isopropyl groups, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
57875-63-5 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3R,6R)-6-methyl-3-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-9,11H,4-5H2,1-3H3/t8-,9+/m1/s1 |
Clave InChI |
PSGOWJCRJOKRJC-BDAKNGLRSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](C=C1O)C(C)C |
SMILES canónico |
CC1CCC(C=C1O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)









![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
